1,3,5-Triphenyl-2,4-hexadien-1-one
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Overview
Description
1,3,5-Triphenyl-2,4-hexadien-1-one is an organic compound with the molecular formula C24H20O. It is known for its unique structure, which includes three phenyl groups attached to a hexadienone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenyl-2,4-hexadien-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenyl-2,4-hexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,3,5-Triphenyl-2,4-hexadien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-2,4-hexadien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenylbenzene: Similar structure but lacks the hexadienone backbone.
1,3,5-Triphenyl-2-pyrazoline: Contains a pyrazoline ring instead of the hexadienone backbone.
1,3,5-Triphenyl-1,2,4-triazole: Features a triazole ring in place of the hexadienone backbone.
Uniqueness
1,3,5-Triphenyl-2,4-hexadien-1-one is unique due to its hexadienone backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52588-88-2 |
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Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3,5-triphenylhexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H20O/c1-19(20-11-5-2-6-12-20)17-23(21-13-7-3-8-14-21)18-24(25)22-15-9-4-10-16-22/h2-18H,1H3 |
InChI Key |
WDSOTYDUTUFIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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